molecular formula C8H20N2 B13190658 (2-Aminobutyl)(2-methylpropyl)amine

(2-Aminobutyl)(2-methylpropyl)amine

Cat. No.: B13190658
M. Wt: 144.26 g/mol
InChI Key: VKEIEVAUMUIJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobutyl)(2-methylpropyl)amine, with the molecular formula C8H20N2, is a synthetic diamine compound of interest in advanced chemical research. The structure incorporates both a 2-methylpropyl (isobutyl) group and a 2-aminobutyl group, which may confer unique steric and electronic properties to the molecule . Diamines of this class frequently serve as key precursors or building blocks in organic synthesis and materials science. Potential research applications for this compound could include its use as a ligand in coordination chemistry, a monomer for polymer synthesis, or an intermediate in the development of pharmaceuticals and agrochemicals. Its mechanism of action in specific reactions would be highly dependent on the application, potentially involving nucleophilic substitution at the amine centers or chelation of metal ions. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N-(2-methylpropyl)butane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-8(9)6-10-5-7(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

VKEIEVAUMUIJJA-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC(C)C)N

Origin of Product

United States

Nomenclature and Structural Characteristics

(2-Aminobutyl)(2-methylpropyl)amine is a diamine characterized by the presence of two amino groups. One is a primary amine attached to a butyl group at the second carbon, and the other is a secondary amine bonded to both the aforementioned butyl group and a 2-methylpropyl (isobutyl) group.

The systematic IUPAC name for this compound is N1-(2-methylpropyl)butane-1,2-diamine. The presence of a chiral center at the second carbon of the butyl chain means that this compound can exist as a pair of enantiomers, (R)- and (S)-(2-Aminobutyl)(2-methylpropyl)amine.

Key Structural Features:

Primary Amine Group: The -NH2 group on the butyl chain.

Secondary Amine Group: The -NH- group linking the butyl and 2-methylpropyl chains.

Chiral Center: The C2 carbon of the butyl group, leading to stereoisomers.

Alkyl Branching: The isobutyl group introduces steric bulk.

Physicochemical Properties

The physicochemical properties of (2-Aminobutyl)(2-methylpropyl)amine are influenced by its structure, including its molecular weight and the presence of polar amine groups and nonpolar alkyl chains. While specific experimental data for this exact compound is limited in publicly available literature, we can infer properties based on related structures.

General Properties:

Molecular Formula: C8H20N2

Molecular Weight: 144.26 g/mol bldpharm.com

Appearance: Likely a liquid at room temperature, similar to other diamines of comparable molecular weight.

Solubility: The presence of two amine groups suggests some solubility in water due to hydrogen bonding, while the alkyl groups would contribute to solubility in organic solvents.

Boiling Point: Expected to be elevated compared to non-polar alkanes of similar mass due to hydrogen bonding capabilities.

Interactive Data Table: Related Amine Properties

This table presents data for structurally similar amines to provide context for the expected properties of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
Isobutylamine (B53898)C4H11N73.1467-71 hmdb.canih.gov
(2-Methylbutyl)amineC5H13N87.1694-97 sigmaaldrich.comsigmaaldrich.com
DiisobutylamineC8H19N129.24137 nist.govstenutz.eu
tert-ButylamineC4H11N73.1444.4 chemeo.com

Note: The data in this table is for related compounds and should be used for comparative purposes only.

Synthesis and Chemical Reactions

The synthesis of (2-Aminobutyl)(2-methylpropyl)amine and other structurally similar diamines can be approached through several synthetic routes.

General Synthetic Strategies:

Reductive Amination: A common method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, the reaction of 2-aminobutanone with 2-methyl-1-propanamine followed by reduction would yield the target compound.

Nucleophilic Substitution: Another approach is the reaction of a haloalkane with an amine. For example, reacting 2-bromobutylamine with 2-methyl-1-propanamine could lead to the desired product, though over-alkylation can be a competing side reaction.

From Amino Acids: Chiral starting materials like amino acids can be used to synthesize specific enantiomers of diamines. This often involves protection of the carboxylic acid group, reduction, and subsequent functionalization of the amino group.

Cyanoethylation and Reduction: The addition of acrylonitrile (B1666552) to an amine (cyanoethylation) followed by the reduction of the resulting nitrile group is a viable pathway to synthesize certain diamines. chalmers.se

Key Reactions of the Amine Groups:

The two amine groups in this compound can undergo a variety of chemical reactions, including:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form more substituted amines or amides.

Oxidation: Can be oxidized using agents like hydrogen peroxide.

Reduction: While the amine groups themselves are not typically reduced, other functional groups within the molecule could be.

Salt Formation: Reaction with acids to form ammonium (B1175870) salts, which can improve water solubility.

A patent describes a synthesis method for an anagliptin (B605506) intermediate, 2-amino-2-methylpropylamine tert-butyl ester, starting from 2-amino-2-methylpropionitrile. google.com This highlights a common industrial approach to synthesizing related diamine structures.

Research and Applications

Scope and Research Objectives for this compound

The chemical compound this compound represents an unsymmetrical diamine with a unique substitution pattern that suggests potential for a range of applications in advanced chemical research. As a molecule that is not extensively documented in current literature, its study offers a green field for investigation. The following sections outline the prospective research scope and objectives for this intriguing compound.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, its physicochemical properties can be estimated using computational methods and by comparison with structurally similar amines. nih.govnih.gov Such predictive models are invaluable in assessing the potential of a novel compound before embarking on extensive laboratory synthesis and testing. acs.orgrsc.org The predicted properties for this compound are summarized in the table below. It is important to note that these are theoretical values and may differ from experimental findings.

PropertyPredicted ValueMethod of Estimation
Molecular Formula C₈H₂₀N₂-
Molecular Weight 144.26 g/mol -
Boiling Point Estimated 180-190 °CBased on similar branched diamines
Density Estimated 0.85-0.90 g/cm³Based on similar branched diamines
pKa₁ Estimated 10.5 - 11.0Based on primary amines
pKa₂ Estimated 9.5 - 10.0Based on secondary amines
LogP Estimated 1.5 - 2.0Based on hydrophobicity of alkyl chains

Note: These values are estimations and have not been experimentally verified.

Potential Synthetic Routes

The synthesis of unsymmetrical diamines such as this compound can be approached through several modern synthetic methodologies. A plausible route would involve the reductive amination of a suitable keto-amine precursor. For instance, the reaction of 2-aminobutan-1-one with 2-methylpropylamine under reducing conditions would yield the target compound. Another potential strategy is the hydroamination of an appropriate allylic amine, a method that has proven effective for the synthesis of a variety of unsymmetrical vicinal diamines. organic-chemistry.orgacs.org

Prospective Research Applications

The structure of this compound, featuring a chiral center at the second carbon of the butyl chain, makes it a prime candidate for investigation as a chiral ligand in asymmetric catalysis. sigmaaldrich.comchemrxiv.orgrsc.org Chiral diamines are known to form stable complexes with a variety of transition metals, which can then be employed to catalyze a wide range of enantioselective transformations, such as asymmetric hydrogenations, cyclopropanations, and aldol (B89426) reactions. rsc.orgresearchgate.net

Furthermore, the presence of two amine functionalities allows for its potential use as a monomer in the synthesis of novel polyamides or polyurethanes. scirp.org The branched alkyl groups could impart unique solubility and thermal properties to the resulting polymers.

Given its structure, this compound could also serve as a valuable building block in medicinal chemistry for the synthesis of new pharmaceutical agents. The diamine motif is a common feature in many biologically active compounds.

Future Research Directions

The primary research objective for this compound would be its successful synthesis and full characterization. This would involve the development of an efficient and stereoselective synthetic route to obtain the compound in high purity. Following its synthesis, a thorough investigation of its physicochemical properties would be necessary to validate the predicted values.

Subsequent research should focus on exploring its potential as a chiral ligand. This would involve the synthesis of its metal complexes (e.g., with ruthenium, rhodium, or copper) and the evaluation of their catalytic activity and enantioselectivity in a range of asymmetric reactions.

Finally, the exploration of its utility as a monomer for the synthesis of new polymers with potentially enhanced properties would be a worthwhile endeavor. The structure-property relationships of the resulting materials could provide valuable insights for the design of new functional polymers.

Advanced Strategies for Carbon-Nitrogen Bond Formation in Amine Synthesis

The creation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with numerous strategies developed to achieve this transformation efficiently and selectively. For the synthesis of complex amines and diamines, several advanced methods are particularly relevant.

Reductive Amination Routes

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction proceeds in two main steps: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comyoutube.com A key advantage of this method is its ability to avoid the over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

The reaction is typically carried out in a one-pot fashion, where the carbonyl compound, the amine, and a reducing agent are combined. chemistrysteps.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), which are favored for their selectivity in reducing the iminium ion intermediate in the presence of the starting carbonyl group. masterorganicchemistry.comstackexchange.com The reaction conditions are generally mild, often proceeding at room temperature and under slightly acidic pH to facilitate imine formation. chemistrysteps.com

The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the carbonyl and amine starting materials. masterorganicchemistry.comyoutube.com For instance, ketones can be used to introduce a branched alkyl group at the carbon newly bonded to the nitrogen. masterorganicchemistry.com

Table 1: Key Features of Reductive Amination for Amine Synthesis
FeatureDescriptionCommon Reagents/Conditions
MechanismFormation of an imine or enamine intermediate from a carbonyl and an amine, followed by reduction. masterorganicchemistry.comyoutube.comAldehydes, Ketones, Primary or Secondary Amines. masterorganicchemistry.com
AdvantagesGood control over the degree of alkylation, preventing polyalkylation. masterorganicchemistry.com Can be performed as a one-pot reaction. chemistrysteps.com-
Reducing AgentsSelective for the iminium ion over the carbonyl group.Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaB(OAc)₃H). masterorganicchemistry.comstackexchange.com
Reaction ConditionsTypically mild.Slightly acidic pH (to catalyze imine formation). chemistrysteps.com

Alkylation Approaches for Amine Derivatization

The direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds. However, a significant challenge with this approach is the lack of selectivity, often leading to a mixture of mono- and poly-alkylated products. masterorganicchemistry.com This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.

Despite this limitation, methods have been developed to improve the selectivity of mono-alkylation. One such approach involves the use of specific bases and solvents to control the reactivity of the amine. For example, cesium bases in anhydrous solvents have been shown to promote selective mono-N-alkylation of primary amines.

Hydroamination of Unsaturated Substrates

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). This method is highly atom-economical as it forms the C-N bond without the generation of byproducts. The hydroamination of allyl amine derivatives is a powerful technique for the synthesis of substituted 1,2-diamines.

Rhodium-catalyzed hydroamination of primary and secondary allylic amines with a variety of amine nucleophiles has been demonstrated to produce unsymmetrical vicinal diamines. This approach utilizes the existing amine in the allylic substrate as a directing group to achieve high chemo- and regioselectivity.

Multicomponent Reaction Sequences for Diamine Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. Several MCRs are applicable to the synthesis of diamines.

A recently developed photo-induced carbonyl alkylative amination brings together an amine, an aldehyde, and an iodoarene under catalyst- and base-free conditions to generate unsymmetrical 1,2-diamines. This method proceeds via a visible light-mediated radical chain process and demonstrates a broad substrate scope.

Specific Synthetic Pathways to this compound

Precursor Selection and Strategic Bond Formations

Two primary retrosynthetic disconnections can be envisioned for this compound, leading to two viable synthetic strategies: reductive amination and direct alkylation.

Reductive Amination Approach:

This is arguably the more direct and controllable one-pot method. The strategic bond formation would occur between the carbonyl carbon of a ketone and the nitrogen of a primary amine.

Precursors:

2-Butanone (B6335102) (Methyl Ethyl Ketone): This commercially available ketone provides the 2-butyl backbone of the target molecule. nih.govfoodb.ca It is a colorless liquid with a characteristic sharp, sweet odor. nih.govepa.gov

Isobutylamine (B53898) (2-Methylpropan-1-amine): This primary amine provides the 2-methylpropyl (isobutyl) group. wikipedia.orgnih.gov It is a colorless, flammable liquid with a fishy, ammoniacal odor. wikipedia.orgchemicalbook.com

The reaction would proceed via the initial formation of an imine between 2-butanone and isobutylamine, followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride. masterorganicchemistry.comyoutube.com

Alkylation Approach:

This method involves the formation of the C-N bond through a substitution reaction.

Precursors:

1,2-Diaminobutane (B1606904): This diamine serves as the nucleophile, with one of the amino groups reacting to form the desired product. nih.govkoeichem.com

An Isobutyl Halide (e.g., 1-bromo-2-methylpropane): This alkylating agent would provide the isobutyl group.

A significant challenge in this approach is controlling the selectivity to ensure only one of the amino groups of 1,2-diaminobutane is alkylated. This would likely require the use of a protecting group on one of the amines, adding extra steps to the synthesis (protection and deprotection), or carefully controlling the stoichiometry and reaction conditions.

Given the potential for over-alkylation and the need for additional steps in the alkylation approach, the reductive amination of 2-butanone with isobutylamine presents a more elegant and efficient strategy for the synthesis of this compound.

Table 2: Properties of Selected Precursors for the Synthesis of this compound
PrecursorChemical FormulaMolar Mass (g/mol)AppearanceKey Role in Synthesis
2-ButanoneC₄H₈O72.11Colorless liquid nih.govepa.govProvides the 2-butyl backbone (carbonyl source for reductive amination). nih.gov
IsobutylamineC₄H₁₁N73.14Colorless liquid wikipedia.orgchemicalbook.comProvides the 2-methylpropyl group (amine source for reductive amination). wikipedia.org
1,2-DiaminobutaneC₄H₁₂N₂88.15-Nucleophilic diamine for alkylation approach. nih.govkoeichem.com

Catalytic Systems in Synthesis of Branched Diamines

Catalytic reductive amination stands out as a primary and versatile method for synthesizing branched diamines. frontiersin.org This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a catalyst. frontiersin.orgwikipedia.org A variety of catalytic systems have been explored to facilitate this transformation, ranging from noble metal catalysts to more accessible non-noble metal-based systems.

Noble Metal Catalysts:

Iridium-based catalysts: Iridium complexes have demonstrated high activity and selectivity in reductive amination reactions. kanto.co.jp For instance, Cp*Ir complexes bearing a 2-picolinamide moiety are effective for the direct reductive amination of ketones to primary amines. organic-chemistry.org Cooperative catalysis involving an Ir(III)-diamine complex and a chiral phosphoric acid can also be employed for the direct reductive amination of a broad range of ketones. organic-chemistry.org Different iridium catalysts, such as Ir-PA1, Ir-PA2, and Ir-PA3, show varying activities and are suitable for different substrates, including those with steric bulk. kanto.co.jp Ir-QN1 and Ir-QN2 are other examples of iridium catalysts that exhibit high reactivity in the synthesis of secondary amines from ketones and primary amines. kanto.co.jp

Ruthenium-based catalysts: The [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system is highly efficient for the reductive amination of aldehydes and ketones, offering good yields and high chemoselectivity. organic-chemistry.org Metal-organic layer (MOL)-supported ruthenium nanoparticles (RuNPs) have also been shown to be effective, with the ability to tune selectivity towards either primary amines or Schiff bases depending on the support. digitellinc.com

Palladium and Platinum catalysts: Palladium on carbon (Pd/C) and platinum-based catalysts are widely used for reductive amination. frontiersin.org These catalysts are often employed under mild conditions with hydrogen gas as the reducing agent. frontiersin.orgwikipedia.org Platinum catalysts, in particular, have been shown to be advantageous for the reductive alkylation of nitroarenes, leading to high selectivity and yields of secondary amines. frontiersin.org

Non-Noble Metal Catalysts:

Nickel-based catalysts: Nickel catalysts, such as Raney nickel, are a cost-effective alternative for reductive amination. wikipedia.orggoogle.com They are particularly useful in the reductive amination of alcohols to form primary amines. wikipedia.org Nickel N-heterocyclic carbene complexes can also catalyze both the aerobic oxidation of alcohols to aldehydes and the subsequent reduction of imines to amines in a one-pot process. organic-chemistry.org

Cobalt-based catalysts: In situ generated amorphous cobalt particles, prepared from CoCl2 and NaBH4, have been developed for the reductive amination of aldehydes and ketones with ammonia (B1221849) and hydrogen gas under mild conditions. acs.org This system provides high selectivity for the synthesis of primary amines. acs.org

Other metal catalysts: Dibutyltin dichloride has been used to catalyze the direct reductive amination of aldehydes and ketones with phenylsilane (B129415) as the reductant. organic-chemistry.org

The choice of catalyst often depends on the specific substrates and desired outcome of the reaction. The development of new and more efficient catalytic systems remains an active area of research, with a focus on improving selectivity, reducing catalyst loading, and utilizing more sustainable and earth-abundant metals. frontiersin.orgjocpr.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound and other branched diamines. researchgate.net Key parameters that are typically adjusted include the choice of reducing agent, solvent, temperature, pressure, and the stoichiometry of the reactants. nih.govsigmaaldrich.com

Reducing Agents: A variety of reducing agents are employed in reductive amination. Sodium borohydride (B1222165) (NaBH4) is a common choice, though it can also reduce the starting carbonyl compound. masterorganicchemistry.com To achieve higher selectivity for the imine reduction, milder reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred. wikipedia.orgmasterorganicchemistry.com NaBH(OAc)3 is particularly effective as it is selective for imine reduction and tolerates a wide range of functional groups. acs.org Hydrogen gas (H2) is frequently used in conjunction with metal catalysts like palladium, platinum, nickel, or cobalt. wikipedia.orgacs.org

Solvents: The choice of solvent can significantly impact the reaction rate and selectivity. kanto.co.jp Ethanol is often a suitable solvent, particularly when using ammonium (B1175870) formate (B1220265) as the hydrogen and amine source, due to its ability to dissolve the reactants. kanto.co.jp In some cases, water can be used as a solvent, especially for water-soluble substrates. kanto.co.jp For certain catalyst systems, like the iridium-catalyzed synthesis of tertiary amines, solvents such as THF may be optimal. kanto.co.jp

Temperature and Pressure: The reaction temperature and pressure are critical parameters, especially when using gaseous reagents like hydrogen and ammonia. For instance, in the synthesis of isophorone (B1672270) diamine, the optimal conditions were found to be a reaction temperature of 120°C and a hydrogen pressure of 6 MPa. researchgate.net Cobalt-catalyzed reductive amination has been shown to proceed under milder conditions of 80°C and 1-10 bar of hydrogen pressure. acs.org

Stoichiometry and pH: The ratio of reactants, particularly the amine, can influence the outcome. Increasing the amine equivalent can sometimes improve the yield by shifting the equilibrium towards imine formation. kanto.co.jp The pH of the reaction medium is also important. Mildly acidic conditions (pH 4-5) are often optimal for imine formation, as it protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. masterorganicchemistry.com However, if the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic. masterorganicchemistry.com

Catalyst Loading: Minimizing catalyst loading is a key goal in process optimization for both economic and environmental reasons. acs.org Studies have shown that for certain reactions, reducing the catalyst loading may require longer reaction times or higher pressures to achieve complete conversion. acs.org

A systematic approach to optimization, such as the "one-variable-at-a-time" (OFAT) method or "design of experiments" (DoE), can be employed to efficiently identify the optimal set of reaction conditions. nih.govsigmaaldrich.com

Table 1: Optimization of Reaction Conditions for Diamine Synthesis

ParameterCondition 1Condition 2Condition 3Observation/Outcome
Reducing AgentNaBH4NaBH3CNNaBH(OAc)3NaBH(OAc)3 often provides higher selectivity for imine reduction. acs.orgmasterorganicchemistry.com
CatalystRaney NiPd/CIr-QN2Ir-QN2 showed high reactivity, allowing for lower catalyst loading (S/C = 15,000). kanto.co.jp
SolventEthanolMethanolTHFEthanol is often optimal for reactions with ammonium formate. kanto.co.jp THF can be superior for specific tertiary amine syntheses. kanto.co.jp
Temperature60 °C80 °C120 °CHigher temperatures can increase reaction rates but may also lead to side products. Optimal temperature is reaction-specific. kanto.co.jpacs.orgresearchgate.net
Amine SourceAmmonium formateAqueous AmmoniaPrimary AmineAmmonium formate can serve as both the amine and hydrogen source. kanto.co.jp Aqueous ammonia is used for primary amine synthesis. acs.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure vicinal diamines, including specific stereoisomers of this compound, is of paramount importance, particularly for pharmaceutical applications where the biological activity of a molecule is often dependent on its stereochemistry. rsc.org Several strategies have been developed to achieve this, including the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures. rsc.orgacs.org

Chiral Auxiliaries and Ligands in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org A variety of chiral auxiliaries derived from natural products like amino acids, terpenes, and carbohydrates have been successfully employed in asymmetric synthesis. nih.gov

Evans' Oxazolidinones: These are widely used chiral auxiliaries that have been instrumental in the stereoselective synthesis of numerous complex molecules. nih.govresearchgate.net

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is a well-established chiral auxiliary for diastereoselective alkylation reactions. nih.gov Due to regulations, pseudoephenamine has emerged as a practical alternative, often exhibiting superior stereocontrol, especially in the formation of quaternary carbon centers. nih.gov

Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary known for inducing high diastereoselectivity in reactions like Michael additions and Claisen rearrangements. wikipedia.org

SAMP/RAMP: These hydrazone-based auxiliaries are effective for the asymmetric alkylation of aldehydes and ketones. wikipedia.org

BINOL: 1,1'-Binaphthyl-2,2'-diol (BINOL) has been utilized as a chiral auxiliary in various asymmetric syntheses, including the alkylation of chiral glycine (B1666218) derivatives to produce enantiomerically pure amino acids. wikipedia.org

In addition to chiral auxiliaries, the use of chiral ligands in transition metal catalysis is a powerful strategy for asymmetric synthesis. These ligands coordinate to the metal center, creating a chiral environment that influences the stereochemical course of the reaction.

Chiral Phosphine (B1218219) Ligands: Bulky and tunable phosphoramidite (B1245037) ligands have been used in iridium-catalyzed direct asymmetric reductive amination to synthesize chiral β-arylamines with high enantioselectivity. rsc.org MeO-Biphep is a chiral ligand that has been employed in rhodium-catalyzed asymmetric hydroamination of allylic amines. rsc.org

Chiral Bisoxazoline Ligands: These ligands, in combination with nickel catalysts, have been shown to be effective in the enantio- and regioselective hydroamination of unactivated alkenes. nih.gov

Ni(II) Complexes of Schiff Bases: Chiral Ni(II) complexes derived from Schiff bases of glycine and chiral tridentate ligands are a leading methodology for the asymmetric synthesis of amino acids. nih.gov

Enantioselective Catalytic Hydroamination

Enantioselective catalytic hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is an atom-economical and highly attractive method for the synthesis of chiral amines. nih.govresearchgate.net This approach can provide direct access to valuable enantioenriched diamines from readily available alkenes. nih.gov

Recent advancements have led to the development of highly enantioselective and regioselective nickel-catalyzed hydroamination of unactivated alkenes using weakly coordinating amides or esters as directing groups. nih.gov This method is applicable to both terminal and internal alkenes and a wide range of amine coupling partners. nih.gov Similarly, iridium-catalyzed enantioselective hydroamination of unactivated terminal alkenes has been reported to proceed with high yields and enantioselectivities. nih.gov

Rhodium-catalyzed asymmetric hydroamination of allylic amines has also been developed, providing a route to chiral 1,2-diamines. rsc.org Furthermore, a novel approach using a chiral, enantioenriched organoselenium catalyst has been described for the first enantioselective, syn-diamination of simple alkenes. acs.org

Resolution Techniques for Chiral Diamines

Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis aims to create a single enantiomer directly, resolution remains a widely used technique, especially on an industrial scale. pharmtech.com

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. libretexts.orglibretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. rsc.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. Enzyme-catalyzed kinetic resolution is a common application of this technique. rsc.org A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org

Chiral Chromatography: This technique involves the use of a chiral stationary phase in a chromatography column to separate the enantiomers of a racemic mixture. While effective, it can be more expensive than other resolution methods. pharmtech.com

Preferential Crystallization: Also known as resolution by entrainment, this method can be applied to conglomerates, which are racemic mixtures where the two enantiomers crystallize separately. wikipedia.org Seeding a supersaturated solution of the racemate with a crystal of one enantiomer can induce the crystallization of that enantiomer. wikipedia.org

Table 2: Comparison of Chiral Synthesis and Resolution Techniques

TechniquePrincipleAdvantagesDisadvantagesKey Reagents/Methods
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselective bond formation. wikipedia.orgOften high diastereoselectivity, auxiliary can be recycled. wikipedia.orgRequires additional steps for attachment and removal of the auxiliary. wikipedia.orgEvans' oxazolidinones, pseudoephedrine, camphorsultam. wikipedia.orgnih.govnih.gov
Enantioselective CatalysisUse of a chiral catalyst to create a chiral environment for the reaction. nih.govHigh atom economy, catalytic amounts of chiral material needed. nih.govDevelopment of suitable catalysts can be challenging. nih.govChiral phosphine ligands, bisoxazoline ligands, chiral metal complexes. rsc.orgrsc.orgnih.gov
Diastereomeric Salt FormationFormation of diastereomeric salts with different physical properties. libretexts.orgWell-established, scalable, and often cost-effective. pharmtech.comRelies on differential solubility, can be tedious, requires stoichiometric resolving agent. wikipedia.orgChiral acids (tartaric acid, mandelic acid), chiral bases. libretexts.orglibretexts.org
Kinetic ResolutionDifferential reaction rate of enantiomers with a chiral reagent/catalyst. rsc.orgCan provide access to both enantiomers (one as product, one unreacted). rsc.orgMaximum 50% yield for one enantiomer, requires separation of product and unreacted starting material. rsc.orgEnzymes (lipases), chiral catalysts. rsc.org

Amine Functional Group Transformations

The amine moieties of this compound are the primary sites of its chemical reactivity, undergoing transformations typical of primary and secondary amines. These reactions include acylation, alkylation, and condensation with carbonyl compounds.

Acylation Reactions and Amide Formation

This compound can react with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.orglibretexts.orglibretexts.org This reaction, known as acylation, involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. libretexts.org The primary amine will readily react to form a secondary amide, while the secondary amine will form a tertiary amide. The general reaction is driven by the formation of a stable amide bond. nih.govdur.ac.uk To neutralize the acidic byproduct (e.g., HCl) generated during the reaction with acid chlorides, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added. libretexts.orgkhanacademy.org The resulting amide products are generally less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.orglibretexts.org

The choice of acylating agent and reaction conditions can influence the outcome of the reaction. For instance, direct amidation between carboxylic acids and amines is also possible, though it may require catalysts or higher temperatures to proceed efficiently. dur.ac.ukorganic-chemistry.org

Table 1: Examples of Acylation Reactions

Amine Group Acylating Agent Product Type
Primary Amine Acid Chloride Secondary Amide
Secondary Amine Acid Anhydride Tertiary Amide

Alkylation and Quaternization Reactions

The nitrogen atoms in this compound can be alkylated by reaction with alkyl halides. wikipedia.orgfishersci.co.uk This is a nucleophilic substitution reaction where the amine acts as the nucleophile. wikipedia.org However, the direct alkylation of primary and secondary amines can be difficult to control, often leading to a mixture of products (mono-, di-, and tri-alkylated amines). libretexts.orglibretexts.orgmasterorganicchemistry.com This is because the product amine can also react with the alkylating agent. masterorganicchemistry.com

Exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide, leads to the formation of quaternary ammonium salts. masterorganicchemistry.com This process is known as quaternization. google.com The reaction with a tertiary amine to form a quaternary ammonium salt is specifically referred to as the Menshutkin reaction. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org

Table 2: Products of Alkylation Reactions

Amine Reactant Alkylating Agent Reaction Condition Primary Product
Primary Amine Alkyl Halide 1 equivalent Mixture of primary, secondary, tertiary amines
Secondary Amine Alkyl Halide 1 equivalent Mixture of secondary, tertiary amines, and quaternary salt

Condensation Reactions with Carbonyl Compounds

This compound can undergo condensation reactions with aldehydes and ketones. wikipedia.org The primary amine group reacts with carbonyl compounds to form imines, also known as Schiff bases. niscpr.res.inlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgnih.gov The formation of Schiff bases is a reversible process. nih.gov

Secondary amines, on the other hand, react with aldehydes and ketones that have an α-hydrogen to form enamines. libretexts.orglibretexts.org This reaction also proceeds through a carbinolamine intermediate. wikipedia.org The pH of the reaction medium is a critical factor in these condensation reactions. libretexts.org

Table 3: Condensation Reactions with Carbonyls

Amine Group Carbonyl Compound Product
Primary Amine Aldehyde or Ketone Imine (Schiff Base)

Role in Complexation and Ligand Chemistry

The presence of two nitrogen donor atoms in this compound makes it an effective ligand in coordination chemistry. It can coordinate to metal ions to form stable complexes.

Chelation Behavior with Transition Metal Centers

This compound can act as a bidentate ligand, coordinating to a single metal center through both of its nitrogen atoms to form a stable chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. The ability of amines to form complexes with a wide range of metal ions is well-documented. wikipedia.org The stability of these complexes is influenced by factors such as the nature of the metal ion and the size of the chelate ring formed. For instance, palladium(II) has a strong affinity for nitrogen donor centers and readily forms stable complexes with diamines. nih.gov

Ligand Design Principles for this compound Derivatives

The structure of this compound can be systematically modified to create a library of derivative ligands with tailored properties for specific applications in coordination chemistry. Key design principles include:

Steric Hindrance: Introducing bulky substituents on or near the nitrogen donor atoms can influence the coordination geometry around the metal center and the stability of the complex.

Electronic Effects: The basicity of the nitrogen atoms can be altered by introducing electron-donating or electron-withdrawing groups into the ligand backbone. This, in turn, affects the strength of the metal-ligand bond.

Functionalization: Additional functional groups can be incorporated into the ligand structure to introduce new properties, such as solubility in different solvents or the ability to participate in further reactions. For example, Schiff base condensation of the primary amine group with a salicylaldehyde (B1680747) derivative can create a polydentate ligand capable of forming highly stable complexes with metal ions like uranyl. nih.gov

By applying these principles, it is possible to design ligands based on the this compound scaffold for use in areas such as catalysis, materials science, and medicinal chemistry.

Oxidative and Reductive Transformations of the Diamine Framework

The chemical behavior of this compound is significantly influenced by the presence of its two secondary amine functional groups. These nitrogen centers are susceptible to both oxidative and reductive transformations, which can alter the diamine framework and lead to a variety of derivatives. The reactivity is a function of the specific reagents and conditions employed, allowing for controlled modifications of the molecule.

Oxidative Transformations

The oxidation of N,N'-dialkyl-1,2-diamines, such as this compound, can proceed through several pathways, depending on the nature of the oxidant and the reaction conditions. Generally, these transformations involve the removal of hydrogen atoms from the carbon-nitrogen backbone, leading to the formation of new functional groups.

One common oxidative pathway is the dehydrogenation of the diamine to form a diimine. This transformation typically requires a catalyst, such as a transition metal complex, and an oxidant. For instance, iron-based catalysts in the presence of hydrogen peroxide have been shown to be effective for the oxidative dehydrogenation of related hydrazine (B178648) and diarylamine compounds, suggesting a potential route for the oxidation of this compound. rsc.org The resulting diimine would feature two imine (C=N) bonds, significantly altering the electronic and structural properties of the original diamine.

Another potential oxidative transformation is the formation of amides. This can occur through the oxidation of one of the amine groups to a hydroxylamine, followed by rearrangement or further oxidation. Recent studies have demonstrated the direct oxidation of secondary amines to N,N-dialkylhydroxylamines using reagents like urea-hydrogen peroxide (UHP). nih.govnih.gov Subsequent oxidation of the adjacent C-H bond could then lead to an amide functionality.

Furthermore, palladium-catalyzed aerobic oxidative cyclization has been employed for the synthesis of 1,2-diamine derivatives from allylic sulfamides. nih.gov While the starting material is different, this methodology highlights the utility of palladium catalysts in promoting the oxidation of diamine-like structures. In the case of this compound, such catalytic systems could potentially lead to cyclic products or other rearranged structures under specific conditions.

The table below summarizes potential oxidative transformations of this compound based on known reactivity of similar compounds.

Oxidative Transformation Potential Reagents/Catalysts Potential Product Reference
Oxidative DehydrogenationFe-based catalyst, H₂O₂(E,E)-N,N'-(butane-2,3-diylidene)bis(2-methylpropan-1-amine) (Diimine) rsc.org
Oxidation to HydroxylamineUrea-Hydrogen Peroxide (UHP)N-hydroxy-N-(2-methylpropyl)butan-2-amine nih.govnih.gov
Palladium-Catalyzed OxidationPd(TFA)₂/DMSO, O₂Complex mixture of oxidized products, potential for cyclic structures nih.gov

This table presents potential transformations based on analogous reactions and should be considered illustrative.

Reductive Transformations

The diamine framework of this compound consists of saturated alkyl chains and secondary amine groups. Under typical reductive conditions, the C-N single bonds are generally stable and not susceptible to cleavage. The primary application of reductive processes in the context of this molecule is more relevant to its synthesis rather than its transformation.

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The synthesis of this compound can be envisioned through the reductive amination of butan-2-one with isobutylamine, followed by reduction of the resulting imine. Alternatively, the reaction of isobutyraldehyde (B47883) with sec-butylamine (B1681703) would also lead to the target molecule after reduction. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com

A patent for the synthesis of a related compound, anagliptin (B605506) intermediate 2-amino-2-methylpropylamine tert-butyl ester, describes a reduction reaction of 2-amino-2-methylpropionitrile to generate a diamine structure. google.com This highlights the use of reduction in forming the core diamine framework from a nitrile precursor.

The stability of the this compound framework to many reducing agents means that other functional groups could be selectively reduced in its presence, making it a stable platform for further chemical modifications.

The table below outlines a potential synthetic route to this compound via reductive amination.

Reactants Reducing Agent Product Reference
Butan-2-one and IsobutylamineSodium borohydride (NaBH₄)This compound masterorganicchemistry.comwikipedia.org
Isobutyraldehyde and sec-ButylamineSodium cyanoborohydride (NaBH₃CN)This compound masterorganicchemistry.comwikipedia.org

This table illustrates a plausible synthetic pathway based on general reductive amination principles.

Catalytic Applications Utilizing this compound Analogs as Ligands

The utility of N,N'-dialkyl-1,2-diamines as ligands in metal-catalyzed reactions is well-established. Their ability to form stable chelate complexes with metal centers is crucial for their function in catalysis, influencing both the reactivity and selectivity of the transformations.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly C-N bond formation, have been significantly advanced by the use of diamine ligands. nih.govresearchgate.net These ligands can accelerate the reaction rate and broaden the substrate scope, often allowing for milder reaction conditions compared to ligand-free systems. nih.govresearchgate.net While specific studies on this compound are not prevalent, research on analogous N,N'-dialkyl-1,2-diamines, such as N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine, demonstrates their effectiveness. These catalyst systems have been successfully employed in the amidation of aryl iodides, bromides, and in some instances, aryl chlorides. researchgate.net

The general applicability of N,N'-dialkyl-1,2-diamine ligands in copper-catalyzed amination is highlighted by their ability to facilitate the coupling of various nitrogen nucleophiles, including primary and secondary amines, with a range of aryl halides. researchgate.net This underscores the potential of compounds like this compound to serve as effective ligands in such transformations.

Table 1: Examples of Copper-Catalyzed Amination using Diamine Ligands

Aryl HalideAmineDiamine LigandBaseYieldReference
Aryl IodideVarious N-HeterocyclesN,N'-DimethylethylenediamineK₃PO₄Good researchgate.net
Aryl BromideAmidestrans-N,N'-Dimethyl-1,2-cyclohexanediamineCs₂CO₃Good researchgate.net
2-HalothiophenesPrimary AminesN,N'-DimethylethanolamineMildly BasicModerate to Excellent researchgate.net

This table presents data for analogous N,N'-dialkyl-1,2-diamine ligands in the absence of specific data for this compound.

Asymmetric Transfer Hydrogenation Catalysis

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones. The effectiveness of this reaction often relies on the use of chiral ligands to induce enantioselectivity. N,N'-dialkyl-1,2-diamines are key components in several highly efficient catalyst systems for ATH, particularly with ruthenium and rhodium. sigmaaldrich.comnih.gov

Ruthenium complexes containing chiral N,N'-dialkyl-1,2-diamine ligands are well-known for their high activity and enantioselectivity in the ATH of aromatic ketones. sigmaaldrich.comnih.gov For instance, Ru(II) complexes with N-tosylated 1,2-diamines have been shown to be excellent catalysts. nih.gov The proposed mechanism involves the formation of a ruthenium hydride species, where the diamine ligand plays a crucial role in the stereochemical outcome of the hydrogen transfer to the ketone. nih.govrsc.org

Rhodium complexes with chiral diamine ligands have also been investigated for the ATH of ketones. nih.gov The nature of the N-alkyl substituents on the diamine ligand can significantly influence the enantioselectivity of the reaction. While direct studies with this compound are not widely reported, the extensive research on similar N,N'-dialkylated diamines suggests its potential as a chiral ligand in this context. researchgate.netrudn.ru

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Ru-Diamine Catalysts

Ketone SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
AcetophenoneRuCl(S,S)-TsDPENHigh sigmaaldrich.com
Aromatic KetonesChiral eta6-arene/N-Tosylethylenediamine-Ru(II)Up to 97% nih.gov
Heteroaromatic KetonesCinchona alkaloid-derived NNP ligands with RutheniumUp to 99.9% nih.govrsc.org

This table presents data for analogous N,N'-dialkyl-1,2-diamine ligands in the absence of specific data for this compound.

Role in Other Metal-Mediated Transformations

Beyond copper-catalyzed couplings and asymmetric transfer hydrogenation, N,N'-dialkyl-1,2-diamines serve as ligands in a range of other metal-mediated transformations. Their steric and electronic properties can be tuned by varying the alkyl substituents on the nitrogen atoms, which in turn influences the reactivity of the metal center.

For example, rhodium complexes bearing diamine ligands have been explored in various catalytic reactions. researchgate.net While specific applications of this compound in this area are not extensively documented, the broader class of N,N'-dialkyl-1,2-diamines has been used in reactions such as hydroformylation and carbonylation. The coordination of the diamine to the metal center can stabilize catalytic intermediates and influence the regioselectivity and stereoselectivity of the reaction.

Furthermore, steroidal 1,2- and 1,3-diamines have been synthesized and used as ligands for transition metal ion complexation, for instance, in the formation of platinum(II) complexes as analogs of cisplatin. rudn.ru This highlights the potential for diamines with specific stereochemistry and substitution patterns to be incorporated into metallodrugs and other functional metal complexes.

Use as a Building Block for Non-Polymeric and Oligomeric Structures

The presence of two nucleophilic nitrogen atoms makes this compound and its analogs valuable building blocks for the synthesis of a variety of organic structures, including heterocycles and more complex molecular scaffolds.

Synthesis of Heterocyclic Compounds

N,N'-dialkyl-1,2-diamines are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction of these diamines with suitable electrophilic partners can lead to the formation of saturated and unsaturated ring systems.

One important class of heterocycles that can be synthesized from 1,2-diamines are piperazines . Substituted piperazines are prevalent motifs in pharmaceuticals. A concise synthetic route to 3-substituted piperazine-2-acetic acid esters has been developed starting from optically pure 1,2-diamines derived from amino acids. nih.govnih.gov This methodology allows for the construction of the piperazine (B1678402) core with control over stereochemistry. Various methods exist for piperazine synthesis, including palladium-catalyzed cyclizations and visible-light-promoted annulation reactions. organic-chemistry.org

Another class of heterocycles accessible from 1,2-diamines are 2(1H)-pyrazinones . These can be synthesized through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org A well-known method, for instance, led to the synthesis of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone). semanticscholar.org

Incorporation into Complex Organic Scaffolds

The bifunctional nature of N,N'-dialkyl-1,2-diamines makes them ideal components for the construction of larger, more complex organic scaffolds, including macrocycles and other supramolecular structures.

The synthesis of macrocycles often involves the reaction of diamines with di-electrophiles. For instance, N,N'-disubstituted cyclic 1,2-diamines have been reacted with dicarboxaldehydes in a [3+3] cyclocondensation to form trianglimine and trianglamine macrocycles. researchgate.net The ability to use enantiomerically pure diamines allows for the synthesis of chiral macrocycles.

Furthermore, the synthesis of a family of diamine linkers of varying lengths has been explored for the construction of rotaxanes, which are mechanically interlocked molecular architectures. iwu.edu In these structures, the diamine serves as the linear "thread" that passes through a macrocyclic "ring." The synthesis of such complex structures highlights the importance of diamines as versatile building blocks in the field of supramolecular chemistry.

Precursors for Specialized Reagents

There is currently no available research detailing the use of this compound as a precursor for the synthesis of specialized reagents. The unique structural features of this unsymmetrical diamine, possessing both a primary and a secondary amine group on different alkyl chains, could theoretically lend itself to the creation of novel ligands for catalysis or as a building block in the synthesis of complex organic molecules. However, without experimental data, any potential applications in this area remain purely speculative.

Explorations in Precursors for Advanced Materials

Similarly, the role of this compound as a precursor for advanced materials is an area that appears to be entirely unexplored in the current body of scientific literature.

Polymeric Building Blocks

The difunctional nature of this compound makes it a theoretical candidate as a monomer for polymerization reactions. The two amine groups could potentially react with other monomers, such as diacyl chlorides or diepoxides, to form polyamides or polyamines. The specific structure of the diamine, with its distinct butyl and isobutyl groups, could influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. However, no studies have been published that describe the synthesis or characterization of polymers derived from this specific monomer.

Surface Modification Agents

The amine functional groups in this compound suggest its potential as a surface modification agent. Amines are known to readily adsorb onto various surfaces, such as silica, metal oxides, and carbon-based materials, altering their surface properties. This can be useful for improving adhesion, introducing new functionalities, or creating biocompatible coatings. While the general principles of using amines for surface modification are well-established, there are no specific examples or research findings that demonstrate the use of this compound for this purpose.

Theoretical and Computational Studies of 2 Aminobutyl 2 Methylpropyl Amine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to elucidating the electronic nature and three-dimensional structure of a molecule. For (2-Aminobutyl)(2-methylpropyl)amine, these methods can predict its stability, reactivity, and intermolecular interaction sites.

The electronic structure of this compound is characterized by a framework of sp³-hybridized carbon and nitrogen atoms. The most critical orbitals for determining its chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is predominantly localized on the lone pair of the nitrogen atom, making this site the center of nucleophilicity and the most likely point of electrophilic attack or coordination to a metal ion. The LUMO, conversely, is typically a diffuse, high-energy antibonding (σ*) orbital associated with the C-N and C-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For simple alkylamines, this gap is generally large, indicating a stable, saturated compound. While direct computational data for this compound is not available, density functional theory (DFT) calculations on similar small amines provide representative values.

Table 1: Estimated Frontier Orbital Energies for this compound

ParameterEstimated Value (eV)Description
HOMO Energy~ -9.0 to -8.5Represents the energy of the nitrogen lone pair; indicates ionization potential.
LUMO Energy~ +4.0 to +5.0Represents the energy of the lowest energy antibonding orbital.
HOMO-LUMO Gap~ 13.0 to 13.5Indicates high kinetic stability and low electronic excitability.

Note: These values are estimations based on typical results for secondary alkylamines calculated using DFT methods (e.g., B3LYP/6-31G) and serve to illustrate the expected electronic properties.*

The structural flexibility of this compound arises from the free rotation around its multiple single bonds (C-C and C-N). This flexibility results in a complex potential energy surface with numerous conformational isomers (rotamers). The primary structural variables include the dihedral angles around the N-C(sec-butyl), C(sec)-C(ethyl), N-C(isobutyl), and C(iso)-C(isopropyl) bonds.

Table 2: Representative Conformers and Expected Relative Energies

Conformer DescriptionKey Dihedral AnglesExpected Relative Energy (kcal/mol)Population at 298 K
Anti-Anti (Global Minimum)C-C-N-C ≈ 180°, C-N-C-C ≈ 180°0.00High
Anti-GaucheC-C-N-C ≈ 180°, C-N-C-C ≈ 60°0.8 - 1.5Moderate
Gauche-GaucheC-C-N-C ≈ 60°, C-N-C-C ≈ 60°1.8 - 3.0Low

Note: The energy values are illustrative, based on typical steric interactions found in branched alkanes and amines.

The distribution of electron density within this compound is uneven due to the difference in electronegativity between nitrogen, carbon, and hydrogen. The nitrogen atom, being the most electronegative atom besides hydrogen, withdraws electron density from the adjacent carbon and hydrogen atoms, resulting in a significant negative partial charge.

This charge distribution can be quantified using computational methods like Mulliken population analysis or visualized through a molecular electrostatic potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (in red), which correspond to the electron-rich nitrogen lone pair, and regions of positive potential (in blue), associated with the hydrogen atoms, particularly the one attached to the nitrogen. The MEP is an invaluable tool for predicting sites for non-covalent interactions, such as hydrogen bonding, and for identifying the molecule's nucleophilic and electrophilic centers.

Table 3: Hypothetical Mulliken Partial Charges

AtomHypothetical Partial Charge (a.u.)Rationale
Nitrogen (N)-0.4 to -0.6Highest electronegativity creates a nucleophilic center.
N-H Hydrogen+0.2 to +0.3Polar N-H bond makes this hydrogen acidic.
Alpha-Carbons (attached to N)+0.1 to +0.2Electron density is drawn towards the nitrogen atom.
Other Carbons & Hydrogens-0.1 to +0.1Generally non-polar C-C and C-H bonds.

Note: These charge values are representative and would be calculated using a quantum chemical method like DFT.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in exploring the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often inaccessible to experimental methods.

For this compound, computational studies can elucidate the mechanisms of its characteristic reactions, such as nucleophilic substitution (alkylation or acylation) or acid-base chemistry. By modeling the reaction pathway, chemists can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate.

For instance, in an SN2 alkylation reaction with an alkyl halide, a computational model would track the geometric and energetic changes as the nitrogen atom attacks the electrophilic carbon, leading to the formation of a new C-N bond and the cleavage of the carbon-halogen bond. The calculated activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. Such analyses can reveal the influence of steric hindrance from the sec-butyl and isobutyl groups on the reaction's feasibility and kinetics.

The nitrogen lone pair allows this compound to function as a ligand in coordination complexes with metal ions, which is a critical role in many catalytic processes. Computational modeling can provide detailed insights into these ligand-metal interactions.

DFT calculations are frequently used to study the geometry, bonding nature, and stability of the resulting metal complexes. Key parameters that can be analyzed include:

Coordination Geometry: Predicting the bond lengths and angles around the metal center.

Binding Energy: Calculating the strength of the interaction between the amine and the metal, which indicates the stability of the complex.

Electronic Effects: Analyzing how the electron-donating nature of the amine ligand influences the electronic properties (e.g., oxidation state, electron density) of the metal center, thereby modulating its catalytic activity and selectivity.

By modeling the entire catalytic cycle, from reactant coordination to product release, computational studies can explain how the steric and electronic properties of the amine ligand direct the outcome of the reaction.

Table 4: Typical Computationally Derived Data for an Amine-Metal Complex

ParameterComputational MethodInformation Gained
Optimized GeometryDFT (e.g., B3LYP)Provides precise N-Metal bond lengths and coordination angles.
Binding Energy (ΔE)DFT with BSSE correctionQuantifies the thermodynamic stability of the ligand-metal bond.
Natural Bond Orbital (NBO) AnalysisNBO AnalysisDescribes charge transfer from the nitrogen lone pair to the metal center.
Vibrational FrequenciesFrequency CalculationConfirms the structure as a stable minimum and predicts IR spectral features.

Advanced Simulation Techniques

Advanced simulation techniques are powerful tools in computational chemistry that allow for the detailed examination of molecular behavior at an atomic level. These methods provide insights into the dynamic nature of molecules, their interactions with their environment, and their intrinsic properties over time. For a molecule like this compound, these simulations could elucidate its conformational landscape, interaction mechanisms, and reactive potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve over time. This approach is particularly useful for understanding the dynamic behavior of molecules and their interactions with other entities.

In a non-biological context, MD simulations of this compound could be employed to investigate its interactions with various surfaces or within different solvent environments. For example, simulations could model the adsorption of the molecule onto a metal surface, which is relevant to its potential application as a corrosion inhibitor or as a ligand in catalysis. The simulations would track the orientation of the molecule relative to the surface and calculate the interaction energies, providing a microscopic view of the binding process.

Kinetic studies of copper-catalyzed amidation reactions have suggested that diamine ligands can prevent the formation of less reactive, multiply ligated copper species. nih.govacs.org MD simulations could be instrumental in visualizing and quantifying these dynamic equilibria. By simulating a system containing this compound, a copper catalyst, and the reactants, researchers could observe the formation and dissociation of different copper-ligand complexes, providing a deeper understanding of the catalytic cycle. nih.govacs.org

The insights gained from such simulations are valuable for designing more efficient catalytic systems. nih.govresearchgate.netrsc.org For instance, by understanding how the structure of the diamine ligand influences its binding affinity and the stability of the catalytic intermediates, it may be possible to computationally screen and identify more effective ligands for specific chemical transformations. researchgate.net While general studies on diamine ligands exist, specific MD simulation data for this compound in these contexts is not readily found in the literature.

Potential Application of MD Simulation Information Gained Relevance
Adsorption on a metal surfaceBinding energy, molecular orientation, surface diffusionCorrosion inhibition, catalysis
Solvation in different mediaRadial distribution functions, hydrogen bonding networkUnderstanding solubility and reactivity
Interaction with a copper catalystComplex formation/dissociation dynamics, ligand exchange ratesOptimization of catalytic processes

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a more computationally intensive simulation technique that combines molecular dynamics with quantum mechanical calculations. In AIMD, the forces acting on the atoms are calculated "from first principles" using electronic structure theory, typically density functional theory (DFT), at each step of the simulation. This approach avoids the need for pre-parameterized force fields used in classical MD, allowing for the simulation of chemical reactions and other processes that involve the breaking and forming of chemical bonds.

For this compound, AIMD simulations could provide a highly accurate description of its electronic structure and how it changes over time. This would be particularly valuable for studying its reactivity. For instance, an AIMD simulation could model the protonation and deprotonation events of the amine groups in an aqueous solution, providing insights into its acid-base properties. researchgate.net Such simulations can estimate pKa values by exploring the free energy profiles of these reactions. researchgate.net

Furthermore, AIMD can be used to investigate the molecule's vibrational spectra and how it is influenced by its environment. researchgate.net This information can be directly compared with experimental spectroscopic data to validate the theoretical model and to aid in the interpretation of experimental results.

While AIMD is a powerful tool, its high computational cost often limits the size of the system and the length of the simulation time. youtube.comnih.gov This is a significant consideration for a molecule like this compound, especially when studying its interactions within a larger system, such as a solvent box or in the presence of other reactants. youtube.comnih.gov Despite these limitations, the detailed electronic information provided by AIMD is invaluable for understanding the fundamental chemical properties of the molecule. As with MD simulations, specific AIMD studies focused solely on this compound are not prominent in the existing scientific literature.

Potential Application of AIMD Information Gained Relevance
Protonation/deprotonation in waterFree energy profiles, pKa estimationUnderstanding acid-base chemistry
Reaction with an electrophileReaction pathway, transition state analysisPredicting chemical reactivity
Vibrational spectroscopy in solutionPower spectrum, solvent effects on vibrational modesInterpretation of experimental data

Future Research Directions and Unexplored Avenues for 2 Aminobutyl 2 Methylpropyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The production of amines and diamines has traditionally relied on methods that are often energy-intensive and generate significant waste. rsc.org As the chemical industry pivots towards more environmentally responsible practices, developing sustainable synthetic routes for compounds like (2-Aminobutyl)(2-methylpropyl)amine is a paramount research goal.

Green chemistry principles offer a roadmap for developing more benign chemical processes. For diamines, this involves moving away from petroleum-based feedstocks and hazardous reagents toward renewable resources and catalytic methods. rsc.orgnih.gov

Future research could focus on adapting established green methodologies for the synthesis of this compound. One promising avenue is the "hydrogen borrowing" or "hydrogen autotransfer" amination of bio-based alcohols. rsc.org This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then reacts with an amine, and the liberated hydrogen is used to reduce the resulting imine, with water as the only byproduct. Investigating the catalytic amination of a suitable bio-derived alcohol could provide a highly atom-economical route to the target diamine.

Another approach is biocatalysis, which uses enzymes or whole-cell microbial factories to produce chemicals. nih.gov Organisms like Escherichia coli and Corynebacterium glutamicum have been engineered to produce various diamines from renewable feedstocks like sugars. nih.govnih.gov Developing a biosynthetic pathway for this compound could offer a route with a significantly lower environmental footprint compared to traditional chemical synthesis. nih.gov

Table 1: Comparison of Potential Green Synthesis Routes for Diamines

Synthetic ApproachTypical PrecursorsKey AdvantagesResearch Challenges for this compound
Hydrogen Borrowing AminationBio-derived alcohols, aminesHigh atom economy, water as byproduct, catalytic. rsc.orgCatalyst design for specific substrate, control of selectivity.
Reductive AminationBio-derived aldehydes/ketones, aminesUtilizes renewable feedstocks, well-established reaction class. rsc.orgRequires green reducing agents, catalyst development.
Biosynthesis/Metabolic EngineeringSugars, amino acids (e.g., Valine). nih.govebi.ac.ukUses renewable resources, mild reaction conditions, high potential for sustainability. nih.govPathway discovery and engineering, optimizing microbial host, product isolation.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. d-nb.inforesearchgate.net Many reactions involved in amine synthesis, such as those using hazardous intermediates like diazomethane (B1218177) or involving highly exothermic steps, can be "tamed" in flow reactors. nih.govacs.org The superior heat and mass transfer in microreactors allows for reactions to be run under conditions that would be unsafe in batch, often leading to higher yields and purity. acs.org

Future synthetic strategies for this compound could be designed from the ground up using continuous processing. A multi-step flow synthesis could telescope several reaction steps, minimizing manual handling and the isolation of potentially unstable intermediates. d-nb.info This approach is particularly relevant for industrial-scale production, where consistency and safety are critical. researchgate.netdacl.co.in The pharmaceutical industry has demonstrated significant success in applying flow chemistry to the synthesis of complex active ingredients, providing a model for its application in fine chemical production. d-nb.info

Expansion of Catalytic Applications Beyond Current Paradigms

Diamine ligands are fundamental in homogeneous catalysis, particularly in copper- and rhodium-catalyzed reactions, due to their ability to form stable chelate complexes with metal centers. nih.govrsc.org The unique structure of this compound makes it an intriguing candidate for a chiral ligand, where its stereocenter could influence the enantioselectivity of catalytic transformations.

The design of new ligands is a cornerstone of advancing catalytic chemistry. youtube.comnrel.gov By systematically modifying a ligand's structure, chemists can fine-tune the electronic and steric properties of a metal catalyst to achieve desired reactivity and selectivity. For this compound, future research could explore its utility as a ligand in a variety of catalytic systems.

A key area of opportunity is in copper-catalyzed cross-coupling reactions, such as the Goldberg amidation, where diamine ligands have proven essential for achieving mild reaction conditions. rsc.orgacs.org Kinetic studies have shown that the diamine ligand can prevent catalyst deactivation and control the reaction pathway. acs.org Investigating this compound in such reactions could reveal new catalytic efficiencies or selectivities. Furthermore, its chiral nature could be exploited in asymmetric catalysis, a field where chiral diamine derivatives are widely used. chempedia.infoacs.org

Computational modeling could accelerate the design process, predicting the performance of catalysts based on this diamine scaffold before committing to extensive experimental work. youtube.com Advanced approaches, such as incorporating London dispersion interactions in ligand design, have led to catalysts with both exceptional selectivity and high reaction rates. acs.org

Table 2: Potential Catalytic Reactions for Ligand Application

Catalytic Reaction TypeMetal CenterRole of Diamine LigandPotential Advantage of this compound
Goldberg AmidationCopper (Cu)Accelerates catalysis, enables milder conditions. nih.govacs.orgAsymmetric induction, improved solubility/stability.
Asymmetric Mannich ReactionOrganocatalysisForms chiral enamines, directs stereochemical outcome. acs.orgPotentially novel regio- and enantioselectivity.
Asymmetric HydrogenationRhodium (Rh), Ruthenium (Ru)Creates a chiral environment around the metal. chempedia.infoAccess to chiral amines/alcohols with high enantiomeric excess.
Umpolung AllylationIridium (Ir)Enables efficient construction of chiral vicinal diamines. acs.orgCould act as a precursor or ligand for further transformations.

Multi-catalytic or tandem reactions, where multiple catalytic transformations occur in a single pot, represent a highly efficient approach to building molecular complexity. mdpi.com These systems often rely on the compatibility of different catalysts. Diamine-based catalysts can be designed to be bifunctional, possessing both a metal-binding site and a Brønsted base/acid site within the same molecule. chempedia.info

The structure of this compound, with its distinct primary and secondary amine functionalities, is well-suited for such applications. One amine group could coordinate to a metal center while the other acts as an internal base or hydrogen-bond donor to activate a substrate. This cooperative catalysis has been shown to be effective in reactions like the enantioselective Mannich reaction. acs.org Future work could explore the integration of this compound-metal complexes into multi-catalytic systems, potentially enabling novel reaction cascades for the efficient synthesis of complex molecules. mdpi.com

Advanced Materials Science Research Utilizing Diamine Scaffolds

Diamine scaffolds are versatile building blocks in materials science, serving as monomers for polymers, cross-linkers, or structural components in supramolecular assemblies. nih.gov The specific stereochemistry and functionality of this compound could be leveraged to create advanced materials with unique properties.

Research in this area could focus on incorporating the diamine as a monomer in the synthesis of novel polyamides or polyurethanes. The chirality of the diamine could impart specific secondary structures or recognition properties to the resulting polymer. Such materials might find applications in chiral separations or as scaffolds in tissue engineering, where the material's architecture can guide cell growth. nih.govund.edu

Furthermore, diamines are used to construct more complex architectures like metal-organic frameworks (MOFs) or functionalized surfaces. The amine groups can be used to anchor the molecule to a solid support, creating a hybrid material with catalytic or adsorptive properties. mdpi.com For example, modifying the surface of metal oxides like MgO or Al2O3 with amines can create highly active solid-base catalysts. mdpi.com Applying these strategies to this compound could lead to new heterogeneous catalysts or materials for applications such as carbon capture, where amine functionalization is key. The development of advanced scaffolds for tissue engineering, for instance, often requires precise control over the chemical and physical properties of the material to promote vascularization and cell integration. nih.govmdpi.com The unique structure of this diamine could provide a new tool for creating such highly functional biomaterials.

Exploration in Functional Polymers and Networks

Future research could focus on incorporating this compound as a monomer in various polymerization reactions. A primary area of interest would be in the synthesis of polyamides, where the diamine would be reacted with dicarboxylic acids or their more reactive derivatives like dioyl chlorides. nih.gov The steric hindrance provided by the isobutyl and butyl groups is expected to disrupt the close packing of polymer chains. This could lead to amorphous polyamides with enhanced solubility in organic solvents and lower glass transition temperatures compared to polyamides derived from linear, unhindered diamines. ntu.edu.twresearchgate.net

The synthesis of sterically hindered polyamide dendrimers has been shown to be self-interrupting at certain generations due to backfolding of peripheral groups, a phenomenon that could be explored with this compound as a core or branching unit. nih.gov Furthermore, its use as a curing agent for epoxy resins could be investigated. Sterically hindered aromatic diamines are known to react more slowly with isocyanates to form polyureas, allowing for better processing and enhanced aesthetics in the final product. tri-iso.com A similar effect could be anticipated in epoxy systems, potentially leading to thermosets with tailored curing profiles and improved mechanical properties.

Potential Polymer TypeComonomerAnticipated Properties of Resulting Polymer
PolyamideDicarboxylic acids (e.g., adipic acid, terephthalic acid)Increased solubility, lower crystallinity, processability. ntu.edu.twresearchgate.net
PolyureaDiisocyanates (e.g., MDI, TDI)Controlled reaction rates, enhanced mechanical performance. tri-iso.com
Epoxy ThermosetEpoxy resins (e.g., DGEBA)Modified curing kinetics, tailored cross-link density.
Polyamide DendrimersPolyfunctional acid chloridesPotential for self-terminating growth, unique nanoscale constructs. nih.gov

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers a vast playground for a molecule like this compound. The two secondary amine groups can act as hydrogen bond donors, enabling the formation of complex, self-assembled structures.

The future integration of this diamine into supramolecular frameworks is a promising, yet unexplored, field. Research could investigate its ability to form ordered assemblies, such as gels or liquid crystals, when combined with complementary molecules capable of hydrogen bonding, such as ureas or aldehydes. mdpi.com The formation of supramolecular gels through the in-situ reaction of diamines with other building blocks has been demonstrated and could be a fruitful avenue of research. mdpi.com The steric bulk of the alkyl groups on the nitrogen atoms will likely play a critical role in directing the geometry of these assemblies, potentially leading to novel topologies that are inaccessible with simpler diamines. rsc.org Coordination-driven self-assembly, where the diamine acts as a ligand for metal ions, could lead to the formation of discrete 2D or 3D structures like metallacycles and metallacages. oaepublish.com The dynamic nature of these assemblies could be harnessed for applications in sensing or creating responsive materials. nih.gov

Interdisciplinary Research with Computational Chemistry

Computational methods are powerful tools for predicting molecular properties and reaction outcomes, offering a way to explore the potential of this compound in silico before undertaking extensive laboratory work.

Predictive Modeling for Reaction Outcomes

Predictive modeling, using techniques like Density Functional Theory (DFT), can provide significant insights into the reactivity of this compound. Computational studies could be employed to model its participation in polymerization reactions. For example, DFT calculations could predict the transition states and activation energies for the reaction of the diamine with various dicarboxylic acids, helping to understand the reaction kinetics and predict the feasibility of forming high molecular weight polymers. Such computational approaches have been used to study the properties of other amine-based systems and their interactions. researchgate.net

Furthermore, molecular dynamics (MD) simulations could be used to predict the bulk properties of polymers derived from this diamine. By simulating the interactions between polymer chains, it would be possible to estimate properties such as the glass transition temperature, mechanical modulus, and solubility, guiding the selection of comonomers to achieve desired material characteristics. acs.org

Machine Learning Applications in Diamine Design

Machine learning (ML) is revolutionizing materials science by enabling the rapid screening and design of new molecules and materials. mdpi.comnih.govyoutube.com Although no specific ML models currently exist for this compound, future research could incorporate it into larger datasets of diamines to train predictive models.

An ML model could be developed to predict the properties of polymers based on the structure of the diamine monomer. acs.org By training a model on a dataset of various diamines and their corresponding polymer properties, it would be possible to predict the performance of polymers made with this compound. This approach could accelerate the discovery of new high-performance materials. For instance, ML models have been used to identify key molecular features in diamines that correlate with desired shape memory properties in thermoset polymers. acs.org Similarly, ML interatomic potentials could be developed to study the diffusion of small molecules, like CO2, within functional materials incorporating this diamine, which is relevant for applications like carbon capture. chemrxiv.org

Investigation of Degradation Mechanisms in Controlled Environments

Understanding the chemical stability and degradation pathways of this compound is crucial for determining its potential applications, particularly in materials science where long-term stability is often required. These studies would be conducted in controlled laboratory settings, excluding considerations of environmental impact or toxicity.

Mechanistic Pathways of Chemical Degradation

The chemical degradation of this compound could be investigated under various controlled conditions, such as exposure to heat, oxidative agents, or specific chemical environments. As a secondary amine, it may be susceptible to N-nitrosation in the presence of nitrite (B80452) sources under certain conditions, a degradation pathway observed for other secondary amine-containing compounds in accelerated stability studies. nih.gov The formation of N-nitroso derivatives could be monitored using techniques like mass spectrometry.

The steric hindrance around the nitrogen atoms may influence its degradation pathways. It is plausible that the less-hindered secondary amine is more susceptible to certain degradation reactions. A comparative study of its degradation profile against simpler secondary diamines could elucidate the role of steric bulk in chemical stability. Hydrogels formed using multifunctional cross-linkers have shown that the nature of the cross-linking molecule can control the degradation rates of the bulk material, an approach that could be relevant if this diamine is used to create cross-linked networks. nih.gov

Stability in Diverse Chemical Media

The stability of this compound in various chemical environments is a critical factor for its storage, handling, and application in research and synthesis. While specific experimental studies on this particular molecule are not extensively documented in publicly available literature, its stability profile can be inferred from the well-established chemistry of secondary amines, primary amines, and compounds with similar structural motifs, such as sec-butylamine (B1681703) and isobutylamine (B53898). noaa.govnih.govnih.govorganic-chemistry.orginchem.orgnih.gov The molecule contains both a secondary and a primary amine group, making its reactivity multifaceted.

General Reactivity: Amines, as a class of compounds, are known to be reactive towards various reagents. Their dominant reactivity stems from the nucleophilicity of the lone pair of electrons on the nitrogen atom. wikipedia.orglibretexts.org This makes them susceptible to reactions with acids and electrophiles. wikipedia.org They are generally considered unstable in both acidic and basic environments, as well as in the presence of oxidizing agents. quora.com Degradation can also be induced by heat, particularly in the presence of gases like O2 and CO2. hw.ac.ukresearchgate.net

Stability in Acidic Media: As bases, amines readily react with acids in exothermic neutralization reactions to form the corresponding ammonium (B1175870) salts. noaa.govnih.govwikipedia.org In the case of this compound, both nitrogen atoms can be protonated in the presence of a sufficient amount of acid, forming a dicationic salt. This acid-base reaction is fundamental to the nature of amines. libretexts.org While this conversion to a salt is a chemical transformation, the covalent backbone of the molecule is generally stable in dilute or weak acidic solutions at ambient temperature. However, strong acids and elevated temperatures can promote degradation reactions. quora.com

Stability in Basic Media: this compound is expected to be relatively stable in weak to moderately basic aqueous solutions. However, the protons on the nitrogen atoms (N-H protons) of the primary and secondary amine groups have very weak acidic character. libretexts.org They can be deprotonated by extremely strong bases, such as organolithium reagents (e.g., n-butyllithium), to form the corresponding amides. libretexts.org For most practical purposes and in the presence of common bases like alkali metal hydroxides, the compound is considered stable.

Oxidative Stability: Amines are susceptible to oxidation, and this compound is no exception. The presence of oxygen, especially under heating or in the presence of metal ion catalysts, can lead to oxidative degradation. hw.ac.ukntnu.no The secondary amine group can be oxidized to form N-oxygenated products like hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq The primary amine group can also undergo oxidation. Common degradation products from the oxidation of amines in industrial settings include carboxylic acids and aldehydes. hw.ac.uk Reaction with specific oxidizing agents like peroxymonosulfuric acid can yield nitroso compounds. wikipedia.org Contact with air may lead to gradual degradation. noaa.govnih.gov

Reductive Stability: The amine functional groups are in a reduced state. Consequently, this compound is expected to be stable in the presence of most common reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation conditions (e.g., H2/Pd). In fact, amines are often produced through the reduction of other nitrogen-containing functional groups like nitro compounds, amides, or nitriles. wikipedia.org

Thermal Stability: The thermal stability of amines is a significant concern, particularly at elevated temperatures. nih.govbohrium.com Degradation rates are known to increase with higher temperatures. nih.gov The molecular structure, including the presence of branched alkyl groups, can influence thermal stability. bohrium.com For alkanolamines, a class of compounds with some structural similarities, thermal degradation in the presence of CO2 is a well-studied phenomenon that leads to the formation of cyclic compounds and polymers. nih.govacs.org While not an alkanolamine, this compound's stability would likely decrease significantly at high temperatures, leading to complex degradation pathways.

Stability in Organic Solvents: The stability of amines in organic solvents can be variable and is often dependent on the specific solvent and the presence of other reagents. nih.govacs.orgunit.no In inert, aprotic solvents (e.g., hexane, toluene) at ambient temperature and in the absence of reactive species, this compound is expected to be stable. However, in reactive solvents or in solutions containing other chemicals, degradation pathways similar to those already described may occur. For instance, replacing water with certain organic diluents has been shown to increase the rate of thermal degradation for some amines. nih.govunit.no

The following table summarizes the inferred stability of this compound in diverse chemical media, based on the general behavior of primary and secondary amines.

Q & A

Q. What are the optimal synthetic routes for (2-Aminobutyl)(2-methylpropyl)amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound can be approached via reductive amination or nucleophilic substitution. Key steps include:

  • Precursor selection : Use 2-methylpropylamine and 2-aminobutyl bromide as starting materials.
  • Catalysts : Palladium or nickel catalysts (e.g., Pd/C) for hydrogenation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
    Optimization involves monitoring reaction progress via TLC or GC-MS. Computational tools like AI-driven synthesis planners (e.g., Pistachio, Reaxys databases) can predict feasible routes and side products .

Q. How can this compound be characterized to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, δ 1.2–1.5 ppm (methyl groups) and δ 2.7–3.1 ppm (amine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical: 158.25 g/mol).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-N stretch).
  • HPLC : Purity assessment (>95% recommended for research-grade material).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for all procedures to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) if ventilation is inadequate .
  • First Aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
  • Storage : Inert atmosphere (N2_2) and cool (<4°C), dry conditions to prevent degradation.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic asymmetric synthesis?

Methodological Answer: The amine’s branched alkyl groups sterically hinder nucleophilic attack, influencing enantioselectivity in chiral catalysis. Studies suggest:

  • Steric effects : The 2-methylpropyl group directs substrate orientation in transition states .
  • Kinetic resolution : Racemic mixtures can be resolved using chiral auxiliaries (e.g., BINOL-derived catalysts).
  • Computational modeling : DFT calculations predict energy barriers for stereochemical pathways, validated via 1H^1H-NMR coupling constants .

Q. How does this compound interact with biological targets, and what pharmacological implications arise?

Methodological Answer:

  • Receptor binding : The compound’s structural similarity to serotonin receptor ligands (e.g., 5-HT2A_{2A}) suggests potential agonist/antagonist activity. Radioligand displacement assays (using 3H^3H-ketanserin) quantify affinity .
  • In vitro assays : Test for cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells).
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated oxidation rates .

Q. How can computational chemistry predict the compound’s environmental fate and biodegradability?

Methodological Answer:

  • QSAR models : Predict logP (hydrophobicity) and biodegradation half-life using EPI Suite software.
  • Molecular dynamics : Simulate soil/water partitioning coefficients (Koc_{oc}) to assess mobility .
  • Toxicity prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate EC50_{50} values for aquatic organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.